molecular formula C13H20N2O B6272085 rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine CAS No. 2307737-20-6

rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine

Cat. No.: B6272085
CAS No.: 2307737-20-6
M. Wt: 220.3
InChI Key:
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Description

rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine: is a chiral compound with a morpholine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amino alcohol and an appropriate dihaloalkane.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction using a phenyl halide.

    Ethyl Group Addition: The ethyl group can be added through an alkylation reaction using an ethyl halide.

    Methanamine Introduction: The methanamine group can be introduced through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halides, alkyl halides, and other electrophiles in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-4-ethyl-3-phenylmorpholine
  • (2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanol
  • (2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]acetic acid

Uniqueness

rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

2307737-20-6

Molecular Formula

C13H20N2O

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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